3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16296887
Molecular Formula: C25H24N4O6S2
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O6S2 |
|---|---|
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24N4O6S2/c1-15-3-2-7-28-22(15)27-21(26-6-9-33-10-8-30)17(23(28)31)12-20-24(32)29(25(36)37-20)13-16-4-5-18-19(11-16)35-14-34-18/h2-5,7,11-12,26,30H,6,8-10,13-14H2,1H3/b20-12- |
| Standard InChI Key | WTBPNDTUCSKCJK-NDENLUEZSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOCCO |
Introduction
Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 542.62 g/mol |
| CAS Number | Not explicitly provided in the results |
| EC Number | 645-805-3 |
Synthesis
The compound can be synthesized via multi-step reactions involving:
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Formation of the thiazolidinone ring: This is typically achieved through the reaction of thiourea derivatives with carbonyl-containing compounds under basic or acidic conditions.
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Attachment of the benzodioxole group: This step involves coupling the benzodioxole moiety to the thiazolidinone core using alkylation or condensation reactions.
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Construction of the pyrido[1,2-a]pyrimidinone framework: This step often employs cyclization reactions involving appropriate precursors like aminopyrimidines or pyridones.
Example Synthetic Pathway
A plausible synthetic route could involve:
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Reacting a benzodioxole derivative with a thiazolidinone precursor.
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Introducing the pyrido[1,2-a]pyrimidinone moiety through condensation or cyclization.
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Functionalizing the molecule with hydroxyethoxyethyl and methyl groups to achieve the final structure.
Antimicrobial Potential
The thiazolidinone core has been extensively studied for its antimicrobial properties. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria by targeting bacterial enzymes or disrupting cell wall synthesis .
Anti-inflammatory Activity
The benzodioxole group is commonly found in molecules with anti-inflammatory activity. Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Kinase Inhibition
The pyrido[1,2-a]pyrimidinone scaffold is a known pharmacophore for kinase inhibitors, which are crucial in cancer therapy. This compound's structure suggests it could be explored as a potential kinase inhibitor .
Spectroscopic Characterization
Compounds like this are typically characterized using:
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups like thioamide (C=S), carbonyl (C=O), and hydroxyl (-OH).
Molecular Docking Studies
Preliminary in silico studies indicate that this compound may bind effectively to enzymatic targets such as kinases or lipoxygenases due to its multi-functional groups .
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